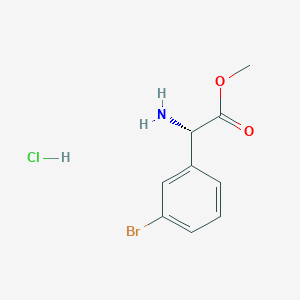

![molecular formula C13H14ClFN2O2 B6279872 (5'S)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one CAS No. 2248221-10-3](/img/no-structure.png)

(5'S)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzoxazines are a group of isomeric bicyclic heterocyclic chemical compounds that consist of a benzene ring fused to an oxazine ring . They have piqued the curiosity of academics worldwide because of their peculiar properties .

Synthesis Analysis

Benzoxazines can be synthesized from phenolic and primary amine compounds . A novel method has been developed for preparation of substituted 4H-3,1-benzoxazines via formation of tetrafluoroborates .Molecular Structure Analysis

The structure of benzoxazine compounds can be characterized by Fourier transform infrared (FT-IR) spectroscopy, Raman spectroscopy, and 1D and 2D 1H and 13C nuclear magnetic resonance spectroscopy .Chemical Reactions Analysis

Benzoxazines undergo various chemical reactions. For example, the substitution of halogen in 2-(α-haloalkyl)-4,4-diphenyl-4H-3,1-benzoxazines by NH and SH nucleophiles was performed .Physical And Chemical Properties Analysis

Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . Chemical properties describe the characteristic ability of a substance to react to form new substances; they include its flammability and susceptibility to corrosion .Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (5'S)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one involves the formation of the spirocyclic benzoxazine-piperidine ring system followed by the introduction of the chloro and fluoro substituents at the appropriate positions. The starting material for the synthesis is 2-aminophenol, which is converted to the benzoxazine intermediate through a cyclization reaction. The piperidine ring is then formed through a Mannich reaction with formaldehyde and methylamine. The chloro and fluoro substituents are introduced through selective halogenation reactions.", "Starting Materials": [ "2-aminophenol", "formaldehyde", "methylamine", "chlorine gas", "hydrofluoric acid", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Cyclization of 2-aminophenol with formaldehyde and acetic acid to form 2-(2-hydroxyphenyl)benzoxazole", "Step 2: Reduction of 2-(2-hydroxyphenyl)benzoxazole with sodium borohydride to form 2-(2-aminophenyl)benzoxazole", "Step 3: Mannich reaction of 2-(2-aminophenyl)benzoxazole with formaldehyde and methylamine to form (5'S)-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]", "Step 4: Chlorination of (5'S)-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine] with chlorine gas in ethanol to form (5'S)-6-chloro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]", "Step 5: Fluorination of (5'S)-6-chloro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine] with hydrofluoric acid in acetic acid to form (5'S)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one" ] } | |

Número CAS |

2248221-10-3 |

Nombre del producto |

(5'S)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one |

Fórmula molecular |

C13H14ClFN2O2 |

Peso molecular |

284.7 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.